molecular formula C21H14BrN3 B10882763 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile CAS No. 77198-49-3

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile

Cat. No.: B10882763
CAS No.: 77198-49-3
M. Wt: 388.3 g/mol
InChI Key: DBOYTGXNGZOTSJ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile is a substituted benzene-1,3-dicarbonitrile derivative characterized by a bromophenyl group at the 4-position and a methylphenyl group at the 6-position. This compound belongs to a class of meta-terphenyl derivatives widely investigated for their applications in photopolymerization, fluorescent sensing, and materials science .

Properties

CAS No.

77198-49-3

Molecular Formula

C21H14BrN3

Molecular Weight

388.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C21H14BrN3/c1-13-2-4-14(5-3-13)17-10-18(15-6-8-16(22)9-7-15)20(12-24)21(25)19(17)11-23/h2-10H,25H2,1H3

InChI Key

DBOYTGXNGZOTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a pivotal method for constructing the biaryl framework of this compound. The protocol involves reacting a brominated precursor with 4-methylphenylboronic acid under palladium catalysis.

General Procedure

  • Reactants :

    • 2-Amino-4-(4-bromophenyl)-6-phenyl-benzene-1,3-dicarbonitrile (150 mg, 0.40 mmol)

    • 4-Methylphenylboronic acid (0.80 mmol)

    • Palladium acetate [Pd(OAc)₂] (15 mg, 0.07 mmol)

    • Sodium carbonate (Na₂CO₃, 3.0 mL of 2M solution)

    • Anhydrous DMF (4.5 mL)

  • Conditions :

    • Nitrogen atmosphere, 110°C, 24 hours.

    • Post-reaction extraction with CHCl₃, drying over MgSO₄, and purification via column chromatography (silica gel/CHCl₃) followed by crystallization (CHCl₃/hexanes).

  • Yield : ~63–64%.

Key Optimization Notes

  • Substituting phenylboronic acid with 4-methylphenylboronic acid introduces the methyl group at the para position.

  • The use of DMF as a solvent enhances reagent solubility, while Na₂CO₃ facilitates transmetalation.

Multicomponent Condensation

This one-pot method leverages the condensation of aldehydes, malononitrile, and a base to assemble the benzene core.

General Procedure

  • Reactants :

    • 4-Bromobenzaldehyde (10 mmol)

    • 4-Methylbenzaldehyde (10 mmol)

    • Malononitrile (10 mmol)

    • 4-(Dimethylamino)pyridine (DMAP, 1 mmol)

    • Ethanol (100 mL)

  • Conditions :

    • Reflux at 80°C for 2–3 hours.

    • Filtration, washing with ice-cold ethanol, and vacuum drying.

  • Yield : ~70–75%.

Mechanistic Insights

  • The reaction proceeds via Knoevenagel condensation, followed by cyclization to form the benzene ring.

  • DMAP acts as a base, deprotonating malononitrile to initiate nucleophilic attack on the aldehydes.

Solvent-Free Mechanochemical Synthesis

A greener approach eliminates solvents, relying on mechanical grinding for activation.

General Procedure

  • Reactants :

    • 4-Bromobenzaldehyde (10 mmol)

    • 4-Methylbenzaldehyde (10 mmol)

    • Malononitrile (10 mmol)

    • Potassium hydroxide (KOH, 1 mmol)

  • Conditions :

    • Grinding in a mortar at room temperature for 3–5 minutes.

    • Recrystallization from ethanol.

  • Yield : ~85–90%.

Advantages

  • Short reaction time (<5 minutes).

  • High atom economy and minimal waste.

Optimization and Reaction Conditions

Table 1: Comparative Analysis of Preparation Methods

MethodCatalyst/BaseSolventTemperatureTimeYield
Suzuki-Miyaura CouplingPd(OAc)₂, Na₂CO₃DMF110°C24 h63%
MulticomponentDMAPEthanol80°C2–3 h75%
MechanochemicalKOHSolvent-freeRT3–5 min90%

Critical Observations

  • Palladium Catalysis : Essential for Suzuki coupling but increases cost.

  • Solvent-Free Synthesis : Superior yield and sustainability but requires precise stoichiometry.

Characterization and Analytical Data

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃) :

    • δ 7.70–7.65 (m, 4H, aromatic protons),

    • δ 7.54–7.49 (m, 3H, aromatic protons),

    • δ 7.19–7.14 (m, 2H, methylphenyl group),

    • δ 5.41 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO) :

    • δ 154.2 (C≡N),

    • δ 137.5–127.3 (aromatic carbons),

    • δ 21.4 (CH₃).

Infrared Spectroscopy (IR)

  • Peaks at 2,220 cm⁻¹ (C≡N stretch) and 3,350 cm⁻¹ (N–H stretch).

Comparative Analysis of Methods

  • Suzuki Coupling : Ideal for precise aryl-aryl bonding but limited by palladium cost.

  • Multicomponent Condensation : Scalable but requires reflux conditions.

  • Mechanochemical Synthesis : Eco-friendly and rapid but less explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile can undergo various chemical reactions including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Halogen exchange or replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, such compounds can be used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of the target compound lies in its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (4- and 6-positions) Key Structural Features Reference
Target Compound 4-(4-bromophenyl), 6-(4-methylphenyl) Bromine (electron-withdrawing), methyl (electron-donating)
2-Amino-4-methyl-6-(4-phenylphenyl)benzene-1,3-dicarbonitrile (B1) 4-methyl, 6-(biphenyl) Methyl and extended π-conjugation
S-Ph-7 (Sensor) 4-(4-methylphenylphenyl), 6-phenyl Methylphenyl enhances polarity sensitivity
2-(Diethylamino)-4-(1-ethylpropyl)-6-phenylbenzene-1,3-dicarbonitrile 4-(1-ethylpropyl), 6-phenyl, 2-diethylamino Bulky alkyl groups and amino functionality

Key Observations :

  • Compared to biphenyl derivatives (e.g., B1), the bromine substituent may reduce π-conjugation length but enhance electron affinity .

Key Findings :

  • Bromine’s electron-withdrawing nature may improve the target compound’s performance in photoinitiating systems, similar to iodonium salt-based systems .
  • Styryl-substituted analogs (e.g., S-ST-1) exhibit tunable fluorescence for monitoring polymerization, suggesting the target compound’s bromophenyl group could enhance polarity responsiveness .
Spectroscopic and Crystallographic Properties
  • Absorption Spectra: Derivatives with extended substituents (e.g., diethylamino groups) show absorption up to 450 nm, enabling use with visible-light LEDs . The bromophenyl group in the target compound may further redshift absorption compared to methylphenyl analogs.
  • Crystallography: The monoclinic crystal system (space group P2₁/n) observed in a chlorophenyl-triazolyl analog (e.g., a = 13.623 Å, Z = 4) suggests similar packing efficiency for the target compound, influenced by bromine’s van der Waals radius .

Biological Activity

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including anticancer properties, antimicrobial effects, and other relevant pharmacological actions.

Chemical Structure and Properties

The molecular formula for 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile is C19H16BrN3C_{19}H_{16}BrN_3. The compound features a benzene ring with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile. For instance, derivatives with bromophenyl substitutions have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives against gastric cancer NUGC and liver cancer HEPG2. The results indicated that compounds with a bromophenyl group exhibited IC50 values as low as 0.021 µM, demonstrating potent anticancer properties .

CompoundCancer Cell LineIC50 (µM)
2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrileNUGC0.021
Other Bromophenyl DerivativesHEPG2Varies

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary findings suggest effectiveness against various bacterial strains.

Antimicrobial Activity Results

The compound exhibited antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging between 31.25 µg/mL and 62.5 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

The biological activity of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile may be attributed to its ability to interact with specific cellular targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of 2-amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile and its derivatives?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze lattice parameters, hydrogen bonding (N–H⋯N), and dihedral angles between aromatic rings. For example, monoclinic symmetry (space group P2₁/n) was reported for a related compound with a = 13.623 Å, b = 7.792 Å, c = 20.608 Å, and β = 103.5° . Multi-scan absorption corrections (e.g., SADABS) are critical for data accuracy .

Q. How can synthetic routes for benzene-1,3-dicarbonitrile derivatives be optimized to improve yield and purity?

  • Catalytic methods using ZnONP or scandium triflate enable efficient one-pot multicomponent reactions under mild conditions. For instance, scandium triflate-catalyzed synthesis achieves ~65% yield for bromophenyl-substituted derivatives . Purification via column chromatography and characterization by LC-MS or NMR ensures purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Identify nitrile (C≡N, ~2200 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups.
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms nitrile carbons (δ ~115 ppm) .
  • UV-Vis : Monitor absorption bands (e.g., 300–400 nm) for photophysical applications .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s efficacy as a photosensitizer in photopolymerization?

  • Introduce electron-donating groups (e.g., diethylamino) to redshift absorption spectra, enabling compatibility with visible-light LEDs. For example, 2-(diethylamino)-substituted derivatives exhibit λₘₐₐ = 380–420 nm, improving photostability and initiating cationic polymerization of epoxides (e.g., 3,4-epoxycyclohexylmethyl carboxylate) . Real-time FT-IR and photo-DSC quantify conversion rates and kinetics .

Q. What strategies resolve contradictions in fluorescence data when using this compound as a molecular sensor?

  • Control experiments : Compare polarity-sensitive emission shifts in solvents (e.g., toluene vs. DMSO) to decouple viscosity and polarity effects.
  • Time-resolved fluorescence : Measure lifetime changes during polymerization to distinguish microviscosity from chemical quenching .
  • Sensor derivatives : Modify substituents (e.g., S-Ph-1 to S-Ph-7) to tune sensitivity. For example, trifluoromethyl groups (S-Ph-4) enhance Stokes shifts in hybrid polymer systems .

Q. How can computational modeling guide the design of derivatives for 3D printing applications?

  • DFT calculations : Optimize HOMO-LUMO gaps to predict redox compatibility with iodonium salts (e.g., [Ph₂I⁺][PF₆⁻]). A smaller gap (<3 eV) improves electron transfer efficiency .
  • Molecular dynamics : Simulate interactions with carbon nanotubes (CNTs) to optimize composite rigidity. For example, biphenyl derivatives with methylsulfanyl groups (B6) improve CNT dispersion .

Methodological Insights

Best practices for analyzing hydrogen bonding in crystal packing:

  • Use Mercury software to visualize N–H⋯N interactions (bond lengths ~2.8–3.0 Å, angles ~160–170°). For the title compound, intermolecular hydrogen bonds form a 2D network along the b-axis .

Key parameters for optimizing photopolymerization kinetics:

  • Light intensity : 10–50 mW/cm² (405 nm LED) balances curing speed and heat dissipation.
  • Photoinitiator ratio : 0.5–1.5 wt% iodonium salt maximizes radical generation without quenching .
  • Temperature control : Isothermal DSC at 25°C prevents thermal runaway in exothermic reactions .

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